molecular formula C20H24N2O4 B8806075 Methyl 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetate

Methyl 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetate

Cat. No. B8806075
M. Wt: 356.4 g/mol
InChI Key: RCMQRZISSOXJPO-UHFFFAOYSA-N
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Patent
US07939529B2

Procedure details

A 2 L single-necked round-bottomed flask was charged with 6 (64.00 g, 0.198 mol) and MeOH (360 g) followed by the slow, careful, and dropwise addition of H2SO4 (240 g) and the resulting homogeneous solution stirred at reflux (115° C. oil bath) until the reaction was complete (25 h with 0.8% unreacted starting material) with 3.5% ArCH2CO2H. After brief cooling, MgSO4 (75 g) was added and the mixture swirled and allowed to stand an additional 45 min (composition now 96.3% product, 0.8% unreacted starting material, and 2.5% ArCH2CO2H). The reaction mixture was then added slowly to a rapidly stirred and cooled (ice-water bath) mixture of DCM (2 L) and a solution of K2CO3 (450 g) in H2O (600 mL). The resulting emulsion was allowed to stand overnight. The clear portions of organic solution were siphoned off and the remainder portions were treated iteratively with water and DCM, the clear organics being combined with the original portion that was siphoned off. The combined organics were dried (Na2SO4), filtered, and concentrated to a volume of ˜1.2 L followed by the addition of 300 mL of 5% EtOAc (in heptane) and then heptane (300 mL) and the mixture concentrated (rotovap with heat) again to remove the DCM. At this point 15 mL EtOAc was added and the hot mixture swirled until crystallization had begun, swirling continued until crystallization was near complete, and then allowed to stand and cool to room temperature for complete crystallization. The solid was then filtered, washed with 300 mL 5% EtOAc (in heptane) and heptane (100 mL) and then fully air dried to give 57.74 g (yield of 82%) of 7 as a light yellow solid (98.9% AUC). Another 3.94 g of clean product (97.9% AUC) was obtained from the filtrate (total yield of 87%).
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
6
Quantity
64 g
Type
reactant
Reaction Step Three
Name
Quantity
360 g
Type
solvent
Reaction Step Three
Name
Quantity
240 g
Type
reactant
Reaction Step Four
[Compound]
Name
unreacted starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ArCH2CO2H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
75 g
Type
reactant
Reaction Step Seven
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
ArCH2CO2H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
2 L
Type
solvent
Reaction Step Ten
Name
Quantity
450 g
Type
reactant
Reaction Step Eleven
Name
Yield
82%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][CH2:8][O:9][C:10]2[CH:15]=[CH:14][C:13]([C:16]3[CH:17]=[CH:18][C:19]([CH2:22][C:23]#N)=[N:20][CH:21]=3)=[CH:12][CH:11]=2)[CH2:3][CH2:2]1.OS(O)(=O)=O.[O-:30]S([O-])(=O)=O.[Mg+2].[C:36]([O-])([O-])=[O:37].[K+].[K+]>O.C(Cl)Cl.CO>[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][CH2:8][O:9][C:10]2[CH:15]=[CH:14][C:13]([C:16]3[CH:17]=[CH:18][C:19]([CH2:22][C:23]([O:37][CH3:36])=[O:30])=[N:20][CH:21]=3)=[CH:12][CH:11]=2)[CH2:3][CH2:2]1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
600 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
6
Quantity
64 g
Type
reactant
Smiles
O1CCN(CC1)CCOC1=CC=C(C=C1)C=1C=CC(=NC1)CC#N
Name
Quantity
360 g
Type
solvent
Smiles
CO
Step Four
Name
Quantity
240 g
Type
reactant
Smiles
OS(=O)(=O)O
Step Five
Name
unreacted starting material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
ArCH2CO2H
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
75 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Step Eight
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
ArCH2CO2H
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2 L
Type
solvent
Smiles
C(Cl)Cl
Step Eleven
Name
Quantity
450 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
the resulting homogeneous solution stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was then added slowly to
STIRRING
Type
STIRRING
Details
a rapidly stirred
TEMPERATURE
Type
TEMPERATURE
Details
cooled
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a volume of ˜1.2 L
ADDITION
Type
ADDITION
Details
followed by the addition of 300 mL of 5% EtOAc (in heptane)
CONCENTRATION
Type
CONCENTRATION
Details
heptane (300 mL) and the mixture concentrated
TEMPERATURE
Type
TEMPERATURE
Details
(rotovap with heat) again
CUSTOM
Type
CUSTOM
Details
to remove the DCM
ADDITION
Type
ADDITION
Details
At this point 15 mL EtOAc was added
CUSTOM
Type
CUSTOM
Details
the hot mixture swirled until crystallization
CUSTOM
Type
CUSTOM
Details
swirling continued until crystallization
TEMPERATURE
Type
TEMPERATURE
Details
cool to room temperature for complete crystallization
FILTRATION
Type
FILTRATION
Details
The solid was then filtered
WASH
Type
WASH
Details
washed with 300 mL 5% EtOAc (in heptane) and heptane (100 mL)
CUSTOM
Type
CUSTOM
Details
fully air dried

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
O1CCN(CC1)CCOC1=CC=C(C=C1)C=1C=CC(=NC1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 57.74 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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